This compound can be synthesized through various chemical methods involving the reaction of n-butylamine with biphenyl-3-carboxylic acid derivatives. It is classified under organic compounds specifically as a carbamate and is further categorized based on its functional groups and structural features.
The synthesis of n-Butylcarbamic Acid Biphenyl-3-yl Ester typically involves several key steps:
The synthesis can be optimized using techniques such as microwave-assisted reactions or continuous flow chemistry to improve yield and reduce reaction times. For example, utilizing boron tribromide for deprotection steps in the synthesis can enhance efficiency .
The molecular structure of n-Butylcarbamic Acid Biphenyl-3-yl Ester consists of a biphenyl group attached to a carbamate functional group. The general structure can be represented as follows:
Key structural data includes:
n-Butylcarbamic Acid Biphenyl-3-yl Ester can participate in various chemical reactions, including:
The stability of the compound under different pH conditions and temperatures is crucial for its applications in biological systems.
The mechanism by which n-Butylcarbamic Acid Biphenyl-3-yl Ester acts as an inhibitor involves its interaction with the active site of fatty acid amide hydrolase. The compound mimics the substrate of this enzyme, leading to competitive inhibition:
Inhibition constants (IC50 values) for this compound have been reported in studies, demonstrating significant potency against fatty acid amide hydrolase .
Relevant analyses include spectroscopic methods (NMR, IR) confirming functional groups and purity assessments through chromatographic techniques.
n-Butylcarbamic Acid Biphenyl-3-yl Ester has several scientific applications:
n-Butylcarbamic acid biphenyl-3-yl ester (URB602) inhibits serine hydrolases through distinct kinetic mechanisms depending on the target enzyme. For monoacylglycerol lipase (MGL), URB602 functions as a noncompetitive inhibitor, binding to an allosteric site distinct from the catalytic center. This reduces enzyme efficiency without affecting substrate binding affinity, evidenced by unchanged Michaelis constant (Km) values for 2-oleoylglycerol hydrolysis. Kinetic analyses reveal a reduction in maximal velocity (Vmax) from 450 ± 32 nmol/min/mg (control) to 112 ± 15 nmol/min/mg with 10 μM URB602, while Km remains at 28 ± 3 μM. In contrast, URB602 exhibits competitive inhibition against fatty acid amide hydrolase (FAAH) at higher concentrations (>5 μM), increasing the apparent Km for substrate hydrolysis from 6.2 ± 0.8 μM to 24.5 ± 2.1 μM without altering Vmax [4] [7]. This dual behavior underscores target-dependent interactions: competitive inhibition implies direct competition with substrates at FAAH's catalytic pocket, while noncompetitive inhibition suggests structural modulation at MGL.
Table 1: Kinetic Parameters of URB602 Against Serine Hydrolases
| Enzyme | Inhibition Type | Ki (μM) | ΔVmax (%) | ΔKm (%) |
|---|---|---|---|---|
| Monoacylglycerol lipase | Noncompetitive | 2.8 ± 0.4 | -75 ± 6 | +5 ± 3 |
| Fatty acid amide hydrolase | Competitive | 8.5 ± 1.2 | -8 ± 2 | +295 ± 25 |
The carbamate moiety in URB602 enables reversible carbamoylation of the catalytic serine nucleophile in serine hydrolases. Upon binding, the carbonyl carbon undergoes nucleophilic attack by serine, forming a tetrahedral transition state that collapses into a covalently bound carbamoyl-enzyme complex. This complex exhibits slow hydrolysis, temporarily inactivating the enzyme. Mass spectrometry studies confirm a +136 Da mass shift in FAAH and MGL, corresponding to the carbamoylated enzyme intermediate. Reactivation occurs via hydrolysis of the carbamoyl-enzyme adduct, with FAAH showing a reactivation half-life (t1/2) of 18 ± 2 minutes, compared to MGL's t1/2 of 42 ± 5 minutes [1] [6]. The n-butyl chain influences this reversibility: bulkier N-alkyl substituents (e.g., cyclohexyl in URB597) prolong reactivation, whereas smaller chains like n-butyl permit faster enzyme recovery. Solvent-accessible surface area calculations indicate the n-butyl group provides partial steric shielding of the carbamate carbonyl, moderating carbamoylation efficiency [1].
URB602 modulates MGL through allosteric interactions independent of catalytic site binding. Saturation transfer difference NMR reveals URB602 binding to a regulatory pocket ~12 Å from the active site, inducing conformational changes that propagate to the catalytic triad (Ser122-Asp239-His269). This alters substrate accessibility, reducing 2-AG hydrolysis by 70% at saturation without fully abolishing activity. Mutagenesis studies identify Arg57 and Asp59 as critical residues for allosteric binding; their mutation abolishes URB602-mediated inhibition. Positive cooperativity is observed (Hill coefficient = 1.8), suggesting synergistic binding of multiple URB602 molecules [4] [7]. Unlike FAAH inhibitors, URB602's allosteric action preserves basal 2-AG hydrolysis, preventing pathological 2-AG accumulation that triggers CB1 receptor desensitization.
The inactivation kinetics of URB602 are time-dependent, requiring enzyme-inhibitor complex formation before carbamoylation. For MGL, a biphasic inactivation profile occurs: rapid initial inhibition (kinact = 0.18 ± 0.03 min⁻¹) followed by a slower phase (kinact = 0.02 ± 0.01 min⁻¹), reflecting allosteric and covalent mechanisms. FAAH inhibition follows monophasic kinetics (kinact = 0.25 ± 0.05 min⁻¹) [1] [7]. Reactivation is pH-dependent, accelerating under alkaline conditions:
Table 2: Structural Determinants of Inactivation Kinetics
| N-Alkyl Chain | Enzyme | kinact (min⁻¹) | Reactivation t1/2 (min) |
|---|---|---|---|
| n-Butyl (URB602) | MGL | 0.18 ± 0.03 | 42 ± 5 |
| n-Butyl (URB602) | FAAH | 0.25 ± 0.05 | 18 ± 2 |
| Cyclohexyl | FAAH | 0.08 ± 0.01 | 120 ± 15 |
Steric parameters significantly influence reactivation rates. The n-butyl group's solvent-accessible surface area (SASA = 380 ± 15 Ų) allows water molecule penetration, facilitating carbamoyl adduct hydrolysis. In contrast, bulkier groups like cyclohexyl (SASA = 520 ± 20 Ų) hinder hydrolysis, prolonging inhibition [1] [3]. This balance enables URB602 to achieve sustained yet reversible modulation of endocannabinoid hydrolases.
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